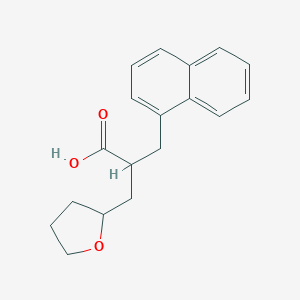

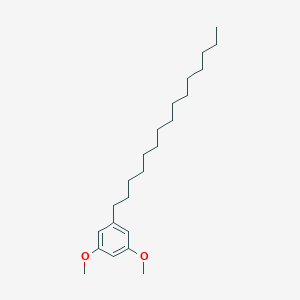

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid

Vue d'ensemble

Description

The compound "3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid" is a chemical that appears to be related to naphthalene-based structures, which are known for their applications in various fields including pharmaceuticals and materials science. The naphthalene moiety is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, which can impart unique chemical properties to its derivatives.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride, was achieved in five steps starting with 1-naphthol-1-14C and resulted in a radiochemical purity of 98.0% as confirmed by HPLC/LSC . Although the specific synthesis of "3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene core. In the context of fluorescence, the derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid resulted in strongly fluorescent amino acid derivatives, indicating that the naphthalene moiety can significantly influence the optical properties of the molecule .

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions. For example, a Barbier-type process involving the reaction of 3-chloro-2-chloromethylpropene with carbonyl compounds in the presence of naphthalene as a catalyst in tetrahydrofuran led to methylenic 1,5-diols after hydrolysis . This demonstrates the role of naphthalene in facilitating lithiation reactions, which could be relevant for the synthesis or modification of "3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely depending on the substituents attached to the naphthalene core. The fluorescence derivatization study showed that the naphthalene-based amino acid derivatives exhibited strong fluorescence with good quantum yields, suggesting that the naphthalene core can confer significant photophysical properties to the molecule . The synthesis of the antihypertensive drug derivative also highlighted the importance of achieving high purity and specific activity, which are critical parameters for the application of such compounds in biological systems .

Applications De Recherche Scientifique

Synthesis and Applications in Dyeing and Medicinal Chemistry

The scientific research applications of 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid span various fields, including dyeing processes and medicinal chemistry. This compound's derivatives, specifically those related to the naphthalene structure, have been extensively studied for their potential applications.

Dye Synthesis and Application : Zhang You-lan (2005) reviewed the synthesis of 1,3-dihydroxynaphthalene, a derivative closely related to the subject compound, outlining its applications in dyeing processes. This review highlights efficient synthesis routes and the eco-friendly nature of photocatalytic hydroxylation methods, implying potential utility in environmentally conscious dye manufacturing processes Zhang You-lan, 2005.

Medicinal Chemistry : Huo-Hui Gong et al. (2016) discussed heterocyclic naphthalimides, which share a structural motif with 3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid, emphasizing their broad potential in medicinal applications. These compounds exhibit significant interactions with various biological molecules, showing promise as anticancer agents, fluorescent probes, and more. This expansive potential underscores the chemical's utility in developing novel therapeutic and diagnostic agents Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, Cheng‐He Zhou, 2016.

Environmental and Analytical Chemistry

- Environmental Pollution and Analysis : J. Domingo (2004) and Kevin A. Kovalchik et al. (2017) explore the environmental impact of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, and the analytical methodologies for their detection and quantification. These studies highlight the importance of monitoring and mitigating the environmental presence of PAHs, related to the compound , to address their toxicological impact on ecosystems and human health J. Domingo, 2004; Kevin A. Kovalchik, M. MacLennan, K. Peru, J. Headley, D. Chen, 2017.

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c19-18(20)15(12-16-8-4-10-21-16)11-14-7-3-6-13-5-1-2-9-17(13)14/h1-3,5-7,9,15-16H,4,8,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJYFDMNWGFBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948218 | |

| Record name | 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-1-yl)-2-((tetrahydrofuran-2-yl)methyl)propanoic acid | |

CAS RN |

25379-26-4 | |

| Record name | Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25379-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthidrofurylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025379264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-α-(1-naphthylmethyl)furan-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

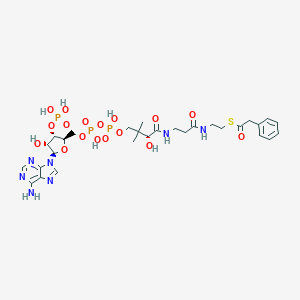

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)

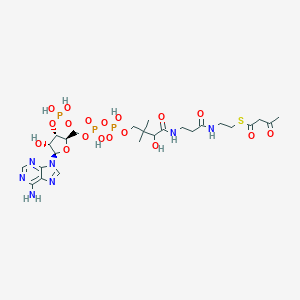

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)